molecular formula C12H4Br6O2 B14179235 2,3,5-Tribromo-6-(2,4,5-tribromophenoxy)phenol CAS No. 918404-69-0

2,3,5-Tribromo-6-(2,4,5-tribromophenoxy)phenol

Katalognummer: B14179235
CAS-Nummer: 918404-69-0
Molekulargewicht: 659.6 g/mol
InChI-Schlüssel: IBAFDINAUJSTMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,5-Tribromo-6-(2,4,5-tribromophenoxy)phenol is a brominated phenol derivative known for its significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its high bromine content, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tribromo-6-(2,4,5-tribromophenoxy)phenol typically involves the bromination of phenol derivatives. The process generally includes the controlled reaction of elemental bromine with phenol under specific conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,5-Tribromo-6-(2,4,5-tribromophenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols .

Wissenschaftliche Forschungsanwendungen

2,3,5-Tribromo-6-(2,4,5-tribromophenoxy)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of flame retardants and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2,3,5-Tribromo-6-(2,4,5-tribromophenoxy)phenol involves its interaction with specific molecular targets and pathways. The compound’s high bromine content allows it to interact with various biological molecules, potentially disrupting cellular processes and leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3,5-Tribromo-6-(2,4,5-tribromophenoxy)phenol is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other brominated phenols may not be as effective .

Eigenschaften

CAS-Nummer

918404-69-0

Molekularformel

C12H4Br6O2

Molekulargewicht

659.6 g/mol

IUPAC-Name

2,3,5-tribromo-6-(2,4,5-tribromophenoxy)phenol

InChI

InChI=1S/C12H4Br6O2/c13-4-1-6(15)9(3-5(4)14)20-12-8(17)2-7(16)10(18)11(12)19/h1-3,19H

InChI-Schlüssel

IBAFDINAUJSTMM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.